Cas no 139-60-6 (1,4-Benzenediamine,N1,N4-bis(1-ethyl-3-methylpentyl)-)

1,4-Benzenediamine,N1,N4-bis(1-ethyl-3-methylpentyl)- structure
139-60-6 structure
Product Name:1,4-Benzenediamine,N1,N4-bis(1-ethyl-3-methylpentyl)-
Numero CAS:139-60-6
MF:C22H40N2
MW:332.56640625
CID:164106
PubChem ID:94138
Update Time:2025-04-19

1,4-Benzenediamine,N1,N4-bis(1-ethyl-3-methylpentyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzenediamine,N1,N4-bis(1-ethyl-3-methylpentyl)-
    • 1-Methylamino-decan
    • AC1N4NBD
    • AG-G-99463
    • CTK5E1228
    • Decyl-methyl-amin
    • decyl-methyl-amine
    • METHYLDECYLAMINE
    • N,N'-bis(1-ethyl-3-methylpentyl)-p-phenylenediamine
    • N,N'-bis-(1-ethyl-3-methylpentyl)-p-phenylenediamine
    • N,N'-Bis(1-ethyl-3-methyl-pentyl)-p-phenylenediamine
    • N,N-Decylmethylamin
    • N,N'-di-(1-ethyl-3-methylpentyl)-p-phenylene
    • N-decylmethylamine
    • SBB059819
    • uop88
    • VOP-88
    • tenamene31
    • ANTOZITE 2
    • santoflex17
    • eastozone31
    • elastozone31
    • N,N'-DI-3(5-METHYL)HEPTYL-P-PHENYLENEDIAMINE
    • n,n’-bis(5-methyl-3-heptyl)-p-phenylenediamine
    • n,n’-bis(1-ethyl-3-methylpentyl)-4-benzenediamine
    • N1,N4-BIS(1-ETHYL-3-METHYLPENTYL)-1,4-BENZENEDIAMINE
    • SCHEMBL39007
    • 76O54M0714
    • N,N'-Bis(5-methyl-3-heptyl)-p-phenylenediamine
    • Eastozone 31
    • Q27266502
    • n,n'-bis(5-methylheptan-3-yl)benzene-1,4-diamine
    • N,N-DI-(3-(5-METHYLHEPTYL)-P-PHENYLENEDIAMINE)
    • BRN 2384181
    • UNII-76O54M0714
    • JUHXTONDLXIGGK-UHFFFAOYSA-N
    • Santoflex 17
    • 1-N,4-N-bis(5-methylheptan-3-yl)benzene-1,4-diamine
    • p-Phenylenediamine, N,N'-bis(1-ethyl-3-methylpentyl)-
    • NS00003649
    • W-109499
    • EINECS 205-368-8
    • 139-60-6
    • 1,4-Benzenediamine, N1,N4-bis(1-ethyl-3-methylpentyl)-
    • Tenamene 31
    • 1,4-Benzenediamine, N,N'-bis(1-ethyl-3-methylpentyl)-
    • UOP 88
    • DTXSID3051703
    • N,N'-Di(1-ethyl-3-methylpentyl)-p-phenylenediamine
    • Inchi: 1S/C22H40N2/c1-7-17(5)15-19(9-3)23-21-11-13-22(14-12-21)24-20(10-4)16-18(6)8-2/h11-14,17-20,23-24H,7-10,15-16H2,1-6H3
    • Chiave InChI: JUHXTONDLXIGGK-UHFFFAOYSA-N
    • Sorrisi: N(C1C=CC(=CC=1)NC(CC)CC(C)CC)C(CC)CC(C)CC

Proprietà calcolate

  • Massa esatta: 332.3194
  • Massa monoisotopica: 332.319
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 12
  • Complessità: 266
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.3
  • Superficie polare topologica: 24.1Ų

Proprietà sperimentali

  • Densità: 0.9929 (rough estimate)
  • Punto di ebollizione: 459.66°C (rough estimate)
  • Punto di infiammabilità: 250.1°C
  • Indice di rifrazione: 1.7620 (estimate)
  • PSA: 24.06
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